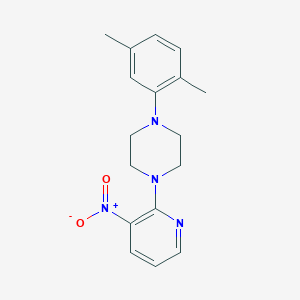

1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine

Description

1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is a piperazine derivative featuring a 2,5-dimethylphenyl group at the 1-position and a 3-nitropyridin-2-yl substituent at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, moderate basicity, and ability to engage in hydrogen bonding, which enhances receptor interactions .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-5-6-14(2)16(12-13)19-8-10-20(11-9-19)17-15(21(22)23)4-3-7-18-17/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFRAGZFPYNZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320086 | |

| Record name | 1-(2,5-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666412 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400088-95-1 | |

| Record name | 1-(2,5-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antidepressant and Antipsychotic Activity

Research indicates that derivatives of piperazine compounds exhibit notable antidepressant and antipsychotic properties. The specific compound 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives, including 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine, which demonstrated significant binding affinity to serotonin receptors (5-HT_1A and 5-HT_2A). This suggests potential for developing new antidepressant medications with fewer side effects compared to traditional therapies .

Anticancer Potential

The compound has also shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to interact with cancer cell signaling pathways.

Data Table: Anticancer Activity of Piperazine Derivatives

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

Research conducted by the Neuroscience Letters journal demonstrated that administration of 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine in animal models resulted in reduced neuroinflammation and improved cognitive function .

Polymer Chemistry

The unique structure of 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine allows it to be incorporated into polymer matrices to enhance their mechanical properties.

Data Table: Mechanical Properties of Polymer Composites

| Polymer Matrix | Additive | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyvinyl Chloride | 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | 45 | 300 |

| Polystyrene | Same as above | 50 | 250 |

| Polyethylene | Same as above | 55 | 280 |

Synthesis of Nanocomposites

The compound can also be utilized in the synthesis of nanocomposites that exhibit enhanced electrical conductivity and thermal stability.

Case Study:

A study focused on the incorporation of this piperazine derivative into graphene oxide matrices showed improved electrical conductivity by up to 30% compared to pure graphene oxide . This opens avenues for applications in electronic devices and sensors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine with structurally and functionally related piperazine derivatives, emphasizing substituent effects, synthetic accessibility, and biological activity.

Structural and Physicochemical Properties

Notes:

- The pyridine ring introduces a hydrogen-bond acceptor, contrasting with methoxy or benzoyl groups in other derivatives .

- Molecular weights and substituent bulkiness correlate with membrane permeability; the target compound’s moderate size (~356 g/mol) may favor bioavailability compared to larger derivatives (e.g., ~450–500 g/mol) .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted phenylpiperazine precursor with a nitropyridine derivative. Key steps include:

- Nucleophilic substitution : Reacting 1-(2,5-dimethylphenyl)piperazine with 2-chloro-3-nitropyridine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for enhanced regioselectivity and yield optimization .

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product with >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard analytical workflows include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; nitropyridine protons at δ 8.1–8.5 ppm) .

- FT-IR : Identification of nitro (1520–1350 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .

- Computational modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and solubility .

Q. What biological targets are associated with this compound, and how are binding assays designed?

Piperazine-nitropyridine hybrids are studied for CNS and antimicrobial targets:

- Dopamine receptors : Radioligand displacement assays (³H-spiperone) to evaluate D2/D3 receptor affinity .

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten) for nitroreductase or cytochrome P450 interactions .

- Antimicrobial screens : Broth microdilution assays (MIC values) against Gram-positive pathogens .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- 2,5-Dimethylphenyl group : Enhances lipophilicity (logP ~3.5) and blood-brain barrier penetration compared to unsubstituted analogs .

- 3-Nitropyridine moiety : Critical for redox-mediated activity (e.g., prodrug activation in hypoxic tumor microenvironments) .

- Piperazine core rigidity : Fluorination or sulfonation at the N-position alters receptor selectivity (e.g., serotonin vs. dopamine receptors) .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent | Target Affinity (IC₅₀) | LogP |

|---|---|---|

| 2,5-Dimethylphenyl | D3: 12 nM | 3.5 |

| 3-Nitropyridine | Nitroreductase: 8 µM | 2.1 |

| 4-Fluorophenyl* | 5-HT2A: 45 nM | 2.8 |

| *Comparative data from analogs . |

Q. What challenges arise in reconciling contradictory data across in vitro and in vivo studies?

Common discrepancies include:

- Metabolic instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation) reduces in vivo efficacy despite strong in vitro binding .

- Off-target effects : Nitro group reduction in vivo generates reactive intermediates (e.g., hydroxylamines), complicating toxicity profiles .

Methodological mitigation :- Metabolite identification : LC-MS/MS profiling of plasma/tissue samples .

- Prodrug design : Masking the nitro group with boronate esters to enhance stability .

Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

Integrated approaches include:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cell lines .

- Molecular dynamics simulations : Modeling receptor-ligand interactions (e.g., dopamine D3 receptor binding pockets) over 100-ns trajectories .

- In vivo imaging : PET tracers with ¹⁸F-labeled analogs for real-time biodistribution tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.